
Boc-DL-Phg-OH
Overview
Description
Boc-DL-Phg-OH is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a protected phenyl glycine derivative, often used in organic synthesis and research . The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-DL-Phg-OH can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the tert-butoxycarbonyl group protecting the amine functionality during subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes . The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Phg-OH undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include halogens and nitrating agents.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride are often used.
Major Products Formed
Hydrolysis: Produces the free amine and carbon dioxide.
Substitution: Yields substituted phenyl derivatives.
Oxidation and Reduction: Forms various oxidized or reduced products depending on the specific reaction.
Scientific Research Applications
Boc-DL-Phg-OH has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-DL-Phg-OH primarily involves its role as a protecting group in organic synthesis . The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule . Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonylamino-phenyl-glycine: Another Boc-protected amino acid derivative.
tert-Butoxycarbonylamino-phenyl-alanine: Similar structure but with an additional methylene group.
Uniqueness
Boc-DL-Phg-OH is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions . This makes it a valuable compound in various synthetic and research applications .
Biological Activity
Boc-DL-phenylglycine (Boc-DL-Phg-OH) is an amino acid derivative known for its applications in peptide synthesis and pharmaceutical development. This compound, characterized by the tert-butoxycarbonyl (Boc) protecting group, enhances the stability and reactivity of phenylglycine in various biological contexts. This article reviews the biological activity of this compound, including its synthesis, applications, and relevant case studies.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- CAS Number : 2900-27-8
- Melting Point : 88-91 °C
- Purity : >98% (HPLC) .
Synthesis of this compound
This compound is synthesized through various methods, often involving the protection of amino acids with the Boc group to facilitate peptide formation. The synthesis typically includes:
- Protection of Phenylglycine : The amino group is protected using Boc anhydride.
- Coupling Reactions : The protected amino acid can be coupled with other amino acids or peptide chains using standard coupling reagents .
Biological Activity
The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. Its dual chirality allows it to be utilized in synthesizing peptides with specific stereochemical configurations, which is crucial for biological function.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study evaluated several peptide derivatives synthesized from this compound and found that they displayed significant antibacterial and antifungal activities against Gram-negative bacteria and dermatophytes .
Peptide Derivative | Activity Type | Pathogen Tested | Result |
---|---|---|---|
Boc-Ala-Pro-Try | Antimicrobial | E. coli | Moderate |
Boc-Gly-Leu-His | Antifungal | C. albicans | Good |
Boc-Val-Tyr-Phe | Anthelmintic | Earthworms | Moderate to good |
Applications in Drug Development
This compound serves as a crucial intermediate in the development of therapeutic peptides. Its derivatives are being explored for their potential in drug delivery systems, particularly liposomal formulations which enhance bioavailability and targeted delivery of drugs . The ability to modify the phenyl ring or Boc group influences the pharmacokinetic properties of the resulting peptides.
Case Study 1: Peptide Synthesis for Antimicrobial Agents
In a study focusing on synthesizing antimicrobial peptides, researchers utilized this compound as a key component in forming tripeptides and tetrapeptides. These compounds were tested against a panel of pathogenic microbes, demonstrating varying degrees of efficacy . The results highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Liposomal Drug Delivery Systems
Another significant application was observed in liposomal drug delivery systems where this compound derivatives were incorporated into formulations aimed at improving drug solubility and stability. These liposomes showed enhanced targeting capabilities and reduced systemic toxicity, making them promising candidates for clinical applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Boc-DL-Phg-OH in a laboratory setting?
Synthesis requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to avoid racemization of the chiral center. Use tert-butoxycarbonyl (Boc) protection for the amino group to ensure stability during coupling reactions. Post-synthesis, purify via recrystallization or column chromatography, monitoring purity by TLC or HPLC .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- NMR : Analyze the Boc group’s tert-butyl protons (δ ~1.4 ppm) and phenylglycine aromatic protons (δ ~7.3 ppm).
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess enantiomeric purity.
Q. What are the stability profiles of this compound under varying storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via HPLC.
- Solvent Stability : Test in DMSO, DMF, and aqueous buffers (pH 4–9) to identify optimal storage solvents.
- Light Sensitivity : Protect from UV exposure to prevent Boc group cleavage .
Advanced Research Questions
Q. How to design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Adopt the PICOT framework:
- Population : Target protein/enzyme (e.g., peptidases).
- Intervention : this compound as a competitive inhibitor.
- Comparator : Native substrates or known inhibitors.
- Outcome : IC50, binding affinity (SPR/ITC), and structural analysis (X-ray crystallography).
- Timing : Pre-incubation time for inhibition kinetics. Include negative controls (e.g., DMSO-only) to rule out solvent effects .
Q. How to resolve contradictions in existing data on this compound’s enantiomeric activity?
- Replication : Repeat experiments under identical conditions (solvent, temperature, instrumentation).
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
Q. What strategies optimize synthetic yield while minimizing racemization?
- Design of Experiments (DOE) : Vary parameters (temperature, solvent, reaction time) in a factorial design.
- Catalyst Screening : Test chiral catalysts (e.g., HBTU/DIPEA) for coupling efficiency.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can collaborative research frameworks enhance this compound studies?
Leverage platforms like BIOS-Sg to:
- Identify researchers with complementary expertise (e.g., synthetic chemistry, molecular modeling).
- Propose joint hypotheses (e.g., structure-activity relationships) and share datasets.
- Validate findings through multi-institutional reproducibility trials .
Q. What data collection and analysis methods are suitable for this compound studies?
- Quantitative : Dose-response curves, kinetic assays, and thermodynamic profiling.
- Qualitative : Crystallographic data interpretation and molecular dynamics simulations.
- Mixed Methods : Combine HPLC purity data with enzymatic activity results to correlate structural integrity with function .
Q. How to ensure reproducibility of this compound experimental protocols?
- Detailed SOPs : Document reagent sources, equipment calibration, and environmental controls (humidity/temperature).
- Open Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare.
- Peer Validation : Collaborate with independent labs to replicate key findings .
Q. How to formulate rigorous research questions for this compound using academic frameworks?
Apply the FINER criteria:
- Feasible : Ensure access to synthesis facilities and analytical instruments.
- Interesting : Address gaps (e.g., enantiomer-specific bioactivity).
- Novel : Explore understudied applications (e.g., peptide-based drug delivery).
- Ethical : Adhere to safety protocols for handling hazardous intermediates.
- Relevant : Align with broader goals (e.g., antibiotic resistance or enzyme engineering) .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957428 | |
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3601-66-9 | |
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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